Home > Products > Screening Compounds P59345 > MART-1 (26-35) (human)
MART-1 (26-35) (human) -

MART-1 (26-35) (human)

Catalog Number: EVT-12594659
CAS Number:
Molecular Formula: C42H74N10O14
Molecular Weight: 943.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MART-1 (26-35) is a peptide derived from the Melan-A (MART-1) protein, which is recognized as a melanoma-associated antigen. This peptide plays a crucial role in immune responses against melanoma, particularly in its recognition by cytotoxic T lymphocytes. The sequence of MART-1 (26-35) is significant due to its immunogenic properties, making it a target for cancer immunotherapy.

Source

The MART-1 gene is located on chromosome 2 and spans approximately 18 kilobases, consisting of five exons. It is primarily expressed in melanocytes and melanoma cells, serving as a biomarker for melanoma diagnosis and treatment .

Classification

MART-1 (26-35) falls under the category of tumor-associated antigens. It is classified as a peptide antigen that interacts with major histocompatibility complex class I molecules, specifically HLA-A*0201, facilitating T cell recognition .

Synthesis Analysis

Methods

MART-1 (26-35) can be synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into peptides, ensuring high purity and specific modifications if necessary.

Technical Details

The synthesis typically involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Coupling Reactions: Successive amino acids are added through coupling reactions, often using protecting groups to prevent unwanted reactions.
  3. Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected to yield the final product.
  4. Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide to ensure high purity levels (>95%) .
Molecular Structure Analysis

Structure

The molecular formula of MART-1 (26-35) is C42H74N10O14C_{42}H_{74}N_{10}O_{14}, with a molecular weight of approximately 943.12 g/mol . The peptide sequence consists of ten amino acids, specifically designed to bind effectively to HLA-A*0201.

Data

Structural studies have shown that MART-1 (26-35) adopts distinct conformations when bound to HLA-A*0201, influencing T cell receptor recognition . This conformational flexibility is critical for its immunogenicity.

Chemical Reactions Analysis

Reactions

MART-1 (26-35) participates in several biochemical interactions:

  1. Binding to Major Histocompatibility Complex: The peptide binds to HLA-A*0201, which presents it on the surface of antigen-presenting cells.
  2. T Cell Activation: Upon recognition by T cell receptors on cytotoxic T lymphocytes, this binding triggers an immune response against melanoma cells.

Technical Details

The binding affinity and stability of MART-1 (26-35) can be enhanced through modifications such as substituting specific amino acids, which can improve its immunogenic properties .

Mechanism of Action

Process

The mechanism of action involves several steps:

  1. Presentation: MART-1 (26-35) is presented by HLA-A*0201 on the surface of dendritic cells.
  2. T Cell Activation: Specific cytotoxic T lymphocytes recognize the peptide-HLA complex through their T cell receptors.
  3. Immune Response Initiation: This recognition leads to T cell activation, proliferation, and subsequent targeting of melanoma cells expressing the MART-1 antigen .

Data

Studies indicate that vaccination strategies incorporating MART-1 (26-35) have shown promise in enhancing anti-tumor immune responses in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

MART-1 (26-35) appears as a lyophilized powder and should be stored at -20°C to maintain stability .

Chemical Properties

The peptide exhibits solubility in aqueous solutions and retains its functional properties when properly stored. Its stability can be affected by factors such as pH and temperature.

Applications

Scientific Uses

MART-1 (26-35) has significant applications in:

  • Cancer Immunotherapy: It serves as a target for vaccines aimed at eliciting strong immune responses against melanoma.
  • Diagnostic Tools: Due to its expression profile in melanoma cells, it can be utilized as a biomarker for diagnosing melanoma.
  • Research Studies: It aids in understanding T cell responses and developing new therapeutic strategies against cancer .
Immunodominance and T-Cell Recognition Mechanisms

HLA-A2-Restricted Presentation and TCR Engagement Dynamics

The MART-1(26–35) peptide (EAAGIGILTV) binds to the HLA-A*0201 (HLA-A2) molecule, a prevalent major histocompatibility complex (MHC) class I allele in Caucasian populations. Structural analyses reveal that the decamer (26–35) and nonamer (27–35) epitopes adopt distinct conformations within the HLA-A2 binding groove. The decamer forms a pronounced kinked bulge at residues P3–P5 due to the presence of an extra residue between the primary anchors (P2 alanine and P10 valine), while the nonamer (AAGIGILTV) assumes an extended conformation typical of nonameric peptides [2] [7]. Despite these differences, T-cell receptors (TCRs) frequently cross-recognize both epitopes. This cross-reactivity occurs even though the structural divergence alters the peptide surface topology by >5 Å in backbone positions, suggesting TCR flexibility or selection for degenerate recognition [7].

Table 1: Structural Features of MART-1 Epitopes Bound to HLA-A2

EpitopeResiduesConformationKey Structural Deviations
Decamer (26–35)EAAGIGILTVKinked bulgeBulge at P3-P5; solvent-exposed Glu26
Nonamer (27–35)AAGIGILTVExtendedLinear backbone; buried Ala27
ELA decamer (modified)ELAGIGILTVKinked bulgeSimilar to decamer; enhanced HLA-A2 affinity
ALG nonamer (modified)ALGIGILTVExtendedSimilar to nonamer; reduced TCR recognition

Anchor residue modifications significantly impact immunogenicity. Substituting alanine at P2 with leucine in the ELA decamer (ELAGIGILTV) enhances HLA-A2 binding affinity by 9-fold but preserves the bulged conformation. Conversely, the same substitution in the nonamer (ALGIGILTV) disrupts TCR engagement despite improved MHC binding, highlighting the conformational sensitivity of TCR recognition [2] [7].

Repertoire Diversity of Melan-A/MART-1-Specific CD8+ T Cells

MART-1-specific CD8+ T cells exhibit an exceptionally high precursor frequency in HLA-A2+ individuals, reaching up to 1 in 1,000 circulating CD8+ T cells—100-fold higher than typical self-antigen responses [3]. This repertoire is clonally diverse, with minimal restrictions in TCR β-chain usage and extensive variation in complementarity-determining region 3 (CDR3) length and composition [1]. The abundance is attributed to:

  • Limited thymic deletion: Medullary thymic epithelial cells (mTECs) express a truncated Melan-A transcript lacking the 26–35 epitope, failing to induce central tolerance [1].
  • Phenotypic naivety: Peripheral cells maintain a CCR7+ CD45RA+ phenotype, resembling naive T cells rather than antigen-experienced effectors [3].
  • Minimal post-thymic expansion: T-cell receptor excision circle (TREC) quantification and telomere length analyses confirm these cells undergo minimal division post-thymic emigration, indicating their frequency stems from thymic output rather than peripheral expansion [3].

Table 2: Characteristics of MART-1-Specific CD8+ T Cells in Humans

ParameterObservationImplication
Frequency in blood~0.1% of CD8+ T cellsExceptionally large naive pool
Thymic precursor frequencyHigh in CD8+ SP thymocytesEfficient thymic output
TREC contentHighMinimal post-thymic divisions
Telomere lengthComparable to naive T cellsLimited replicative history
TCR diversityPolyclonal β-chain usageBroad antigen recognition

Thymic Selection Deficiencies and Central Tolerance Escape

Central tolerance escape of MART-1-specific T cells arises from tissue-specific transcriptional regulation. mTECs dominantly express a truncated Melan-A transcript due to misinitiation of transcription, excluding exons encoding the N-terminal region containing the 26–35 epitope. Consequently, mTECs present negligible quantities of this epitope, failing to delete high-avidity MART-1-reactive thymocytes [1]. In contrast, melanocytes and melanoma cells express full-length transcripts, enabling epitope presentation in peripheral tissues. This transcriptional disconnect represents a broader mechanism permitting T-cell responses against tissue-specific antigens not represented in the thymus [1] [6]. Humanized mouse models confirm that introducing the full-length Melan-A gene into hematopoietic cells (including thymic APCs) induces profound but incomplete deletion of MART-1-specific thymocytes, accompanied by PD-1 upregulation—a marker of negative selection [6].

Comparative Immunogenicity of Decamer (26–35) vs. Nonamer (27–35) Epitopes

Although the decamer (26–35) and nonamer (27–35) exhibit stark structural differences, they display unexpected functional cross-reactivity in T-cell recognition:

  • Natural processing: Melanoma cells predominantly present the nonamer (27–35), with the decamer undetectable on cell surfaces [2] [7].
  • TCR cross-reactivity: >80% of polyclonal MART-1-specific T cells recognize both epitopes despite structural divergence, though some clones exhibit preferential binding [7] [2].
  • Immunogenicity in therapy: Clinical vaccines using the modified ELA decamer (ELAGIGILTV) elicit robust T-cell responses against melanoma cells presenting the natural nonamer, confirming cross-reactivity in vivo [2]. However, anchor-modified nonamers (e.g., ALGIGILTV) show abolished recognition despite improved HLA-A2 binding, underscoring that TCR specificity depends on conformational fidelity rather than MHC affinity alone [7].

Tumor immune escape can occur via impaired epitope processing. Melanoma cells exposed to MART-1-specific T cells downregulate the ubiquitin-proteasome system (UPS) component p97/VCP, which is critical for endoplasmic reticulum-associated degradation (ERAD). This reduces MART-1(26–35) epitope generation without affecting HLA-A2 expression, confirming UPS dependency for this epitope [5].

Implications for Cancer Immunotherapy

The unusual properties of MART-1(26–35) inform TCR-based therapy design:

  • TCR affinity optimization: Enhancing TCR surface expression through codon optimization improves antitumor activity but risks "on-target, off-tumor" toxicity against melanocytes [8] [9]. A phase I trial reported grade 3–5 toxicities (skin, eyes, ears) at doses >1×10⁸ TCR-modified T cells due to melanocyte recognition [8].
  • Epitope targeting: Therapies should prioritize the naturally presented nonamer (27–35) or target UPS-independent epitopes to counter immune escape [5].
  • Conformational considerations: TCRs selected against anchor-modified peptides (e.g., ELA decamer) must be vetted for recognition of the native nonamer to ensure efficacy [7].

Compound Names Mentioned:

  • MART-1(26–35) (EAAGIGILTV)
  • MART-1(27–35) (AAGIGILTV)
  • ELA decamer (ELAGIGILTV)
  • ALG nonamer (ALGIGILTV)

Properties

Product Name

MART-1 (26-35) (human)

IUPAC Name

4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C42H74N10O14

Molecular Weight

943.1 g/mol

InChI

InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)

InChI Key

TUIOKRGNEZUFAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.